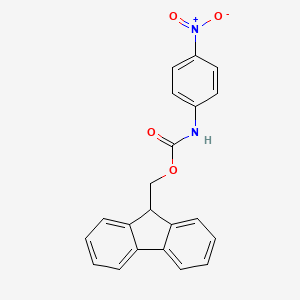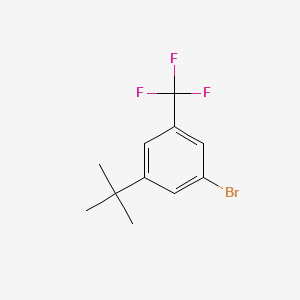
1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of a bromine atom, a tert-butyl group, and a trifluoromethyl group attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene can be synthesized through various methods. One common approach involves the bromination of 3-(tert-butyl)-5-(trifluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding phenols or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Lithium aluminum hydride or palladium on carbon (Pd/C) under hydrogen atmosphere.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Reactions: Formation of 3-(tert-butyl)-5-(trifluoromethyl)phenol or corresponding ethers and amines.
Oxidation Reactions: Formation of 3-(tert-butyl)-5-(trifluoromethyl)benzoic acid.
Reduction Reactions: Formation of 3-(tert-butyl)-5-(trifluoromethyl)benzene.
Coupling Reactions: Formation of biaryl compounds with various substituents.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological pathways.
Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The presence of the bromine atom and trifluoromethyl group enhances its reactivity and ability to participate in electrophilic aromatic substitution reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-4-tert-butylbenzene
- 1-Bromo-3-tert-butylbenzene
- 1-Bromo-2-(trifluoromethyl)benzene
Comparison: 1-Bromo-3-(tert-butyl)-5-(trifluoromethyl)benzene is unique due to the simultaneous presence of the tert-butyl and trifluoromethyl groups, which impart distinct electronic and steric effects. This combination enhances its reactivity and selectivity in various chemical reactions compared to similar compounds that lack one of these substituents.
Eigenschaften
Molekularformel |
C11H12BrF3 |
|---|---|
Molekulargewicht |
281.11 g/mol |
IUPAC-Name |
1-bromo-3-tert-butyl-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H12BrF3/c1-10(2,3)7-4-8(11(13,14)15)6-9(12)5-7/h4-6H,1-3H3 |
InChI-Schlüssel |
YIUWBKKKHNHKDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,8-Dihydroxy-4,5-bis[(4-hydroxyphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13138250.png)
![6-Iodobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13138254.png)
![1,4,5-Tris[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13138257.png)

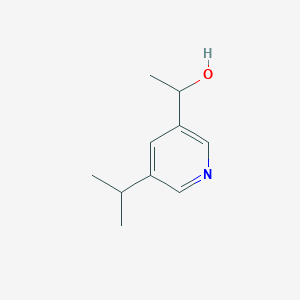
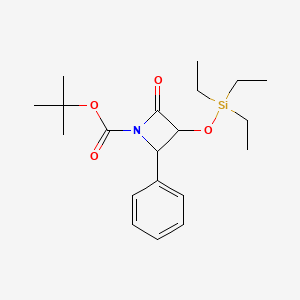

![Cyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13138297.png)
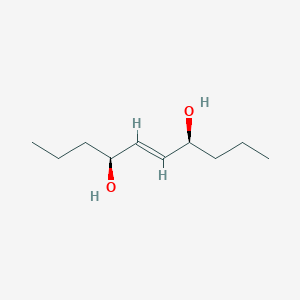
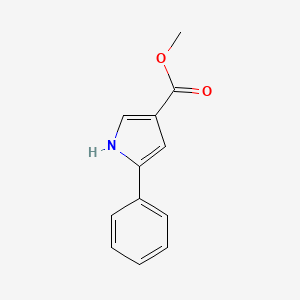
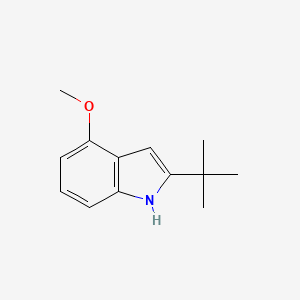
![2-(2-([2,2'-Bithiophen]-5-yl)vinyl)quinolin-8-ol](/img/structure/B13138327.png)
![4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13138334.png)
